molecular formula C18H16ClFN4OS B2750269 N-(2-chlorophenyl)-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1209353-54-7

N-(2-chlorophenyl)-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2750269
CAS RN: 1209353-54-7
M. Wt: 390.86
InChI Key: CRRXWHAJDJRJLK-UHFFFAOYSA-N
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Description

“N-(2-chlorophenyl)-4-(6-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs due to its ability to increase solubility and bioavailability . The compound also contains a benzo[d]thiazole ring, which is a heterocyclic compound that has been found to have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, includes a piperazine ring attached to a benzo[d]thiazole ring and a chlorophenyl group. The presence of these functional groups could influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents present. The compound contains several functional groups that could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could enhance its solubility, while the fluorine atom on the benzo[d]thiazole ring could influence its reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • A variety of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized, demonstrating potential antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests that modifications of the piperazine carboxamide structure can yield compounds with significant antimicrobial properties (D. S. Babu, D. Srinivasulu, V. Kotakadi, 2015).

Synthesis, Characterization, and Biological Evaluation

  • The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, and its characterization through spectroscopic methods and X-ray diffraction studies, revealed moderate anthelmintic activity. This indicates the potential of fluorophenyl piperazine derivatives in developing new anthelmintic agents (C. Sanjeevarayappa, Pushpa Iyengar, K. E. Manoj Kumar, P. Suchetan, 2015).

Antimicrobial Study of Schiff Base and Thiazolidinone Derivatives

  • Schiff base and thiazolidinone derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone showed significant antibacterial and antifungal activity, indicating the effectiveness of incorporating fluoroquinolone structures into piperazine derivatives for antimicrobial purposes (N. Patel, S. D. Patel, 2010).

Molecular Docking and Antimicrobial Evaluation

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds containing a benzo[d]thiazole ring have been found to exhibit various biological activities, including antimicrobial and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceutical drugs .

properties

IUPAC Name

N-(2-chlorophenyl)-4-(6-fluoro-1,3-benzothiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4OS/c19-13-3-1-2-4-14(13)21-17(25)23-7-9-24(10-8-23)18-22-15-6-5-12(20)11-16(15)26-18/h1-6,11H,7-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRXWHAJDJRJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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